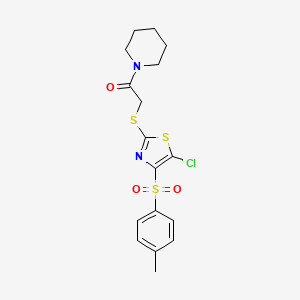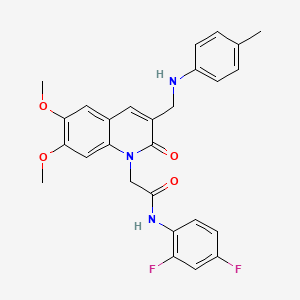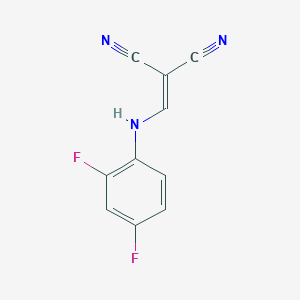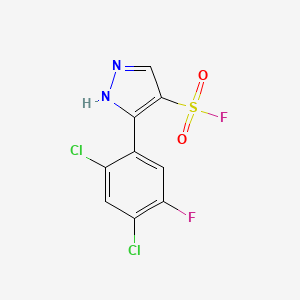
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CTPE, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTPE is a thiazolylpiperidine derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用機序
The exact mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of the GABAergic system, which plays a critical role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory prostaglandins. In addition, this compound has been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One of the advantages of using 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its high potency and selectivity. This compound has been shown to possess a high affinity for GABA receptors, which makes it a useful tool for studying the GABAergic system. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. One area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of this compound's potential use as a diagnostic tool for detecting Aβ plaques in the brain. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
合成法
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves the reaction of 5-chloro-2-mercaptobenzothiazole with piperidine and 1-(tosylamino)propan-2-one in the presence of a base. The reaction proceeds through a thiol-ene click reaction, which results in the formation of this compound. The purity of the synthesized this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use as a diagnostic tool for detecting amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-12-5-7-13(8-6-12)26(22,23)16-15(18)25-17(19-16)24-11-14(21)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQJFJNZWMFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)



![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)


